molecular formula C8H8Cl2F6N2 B3005849 [3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride CAS No. 2287311-66-2

[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride

Cat. No.: B3005849
CAS No.: 2287311-66-2
M. Wt: 317.06
InChI Key: PCJSMKGCRCAICK-UHFFFAOYSA-N
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Description

[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the hydrazine derivative. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Substituted hydrazine derivatives

Scientific Research Applications

[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 3,5-Bis(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, [3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride is unique due to its specific hydrazine moiety and dihydrochloride form. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2.2ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;;/h1-3,16H,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJSMKGCRCAICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287311-66-2
Record name [3,5-bis(trifluoromethyl)phenyl]hydrazine dihydrochloride
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